molecular formula C12H17N5O B2723518 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 886495-95-0

1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B2723518
CAS No.: 886495-95-0
M. Wt: 247.302
InChI Key: SSAJICBAUSLQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Chemical Reactions Analysis

Biological Activity

1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound within the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes existing research findings on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a bicyclic structure consisting of a pyrazole and pyridine ring with various substituents that influence its biological properties. The specific configuration allows for interactions with biological targets such as kinases and other enzymes involved in cellular signaling pathways.

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antitumor properties. For instance:

  • Inhibition of Class I PI3-Kinase : Studies have shown that compounds similar to this compound demonstrate potent inhibitory activity against Class I PI3-kinase enzymes. These enzymes are crucial in regulating cell growth and survival, making them important targets in cancer therapy .
  • Cell Line Studies : In vitro assays have reported IC50 values indicating the effectiveness of this compound against various cancer cell lines. For example, compounds related to this structure have shown IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases such as Aurora-A kinase and CDK2. These kinases play vital roles in cell cycle regulation and are often overactive in cancerous cells .
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activity for compounds within this class:

StudyCompoundActivityIC50 (µM)Cell Line
Xia et al. (2022)1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazideAntitumor49.85A549
Fan et al. (2022)1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideAutophagy induction0.95NCI-H460
Jin et al. (2022)1-substituted pyrazole derivativesCytotoxicity7.01 - 14.31HeLa, MCF-7

Properties

IUPAC Name

3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-6(2)17-11-10(8(4)16-17)9(12(18)15-13)5-7(3)14-11/h5-6H,13H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAJICBAUSLQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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